6-chloro-1,5-naphthyridin-2(1H)-one

Synthetic Methodology Heterocyclic Chemistry Process Development

6-Chloro-1,5-naphthyridin-2(1H)-one (CAS 1394003-98-5) is a critical 6-chlorinated naphthyridinone building block. Unlike non-halogenated analogs, the chloro substituent serves as a synthetic linchpin for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling rapid SAR library generation for kinase inhibitors and novel bacterial topoisomerase inhibitors (NBTIs). The chlorine also modulates lipophilicity (predicted LogP ~1.5) and target binding via halogen bonding. Sourced in ≥95% purity with recommended storage at 2-8°C, this scaffold offers a strategic advantage in medicinal chemistry programs requiring precise electronic and steric control at the 6-position.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 1394003-98-5
Cat. No. B2725476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1,5-naphthyridin-2(1H)-one
CAS1394003-98-5
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=O)C=C2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12)
InChIKeyJPPALMUZMRZGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,5-naphthyridin-2(1H)-one (CAS 1394003-98-5): Core Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


6-Chloro-1,5-naphthyridin-2(1H)-one (CAS 1394003-98-5) is a chlorinated 1,5-naphthyridinone heterocycle with molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . This compound belongs to the naphthyridine family, a privileged scaffold in drug discovery known for diverse biological activities including anticancer, antimicrobial, and kinase inhibition [1]. The presence of the 6-chloro substituent distinguishes it from the parent 1,5-naphthyridin-2(1H)-one, offering a synthetic handle for further functionalization via cross-coupling reactions and potentially modulating key physicochemical properties such as lipophilicity and target binding [2].

Why Generic 1,5-Naphthyridin-2(1H)-one Analogs Cannot Replace 6-Chloro-1,5-naphthyridin-2(1H)-one in SAR-Driven Research


The 6-chloro substitution in 1,5-naphthyridin-2(1H)-one is not merely an interchangeable functional group; it fundamentally alters the molecule's physicochemical and electronic profile, directly impacting target engagement and synthetic utility. While unsubstituted or differently halogenated 1,5-naphthyridin-2-ones (e.g., 6-fluoro, 6-bromo) may appear similar, the specific electron-withdrawing and steric effects of the chloro substituent dictate binding pocket complementarity and metabolic stability [1]. Furthermore, the chloro group serves as a critical synthetic linchpin for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to generate diverse analog libraries, a pathway not directly accessible with the parent non-halogenated scaffold [2]. Substituting this compound with a non-chlorinated analog in a structure-activity relationship (SAR) program would eliminate a key diversification point and likely yield incomparable biological data due to altered lipophilicity (logP) and hydrogen-bonding networks [3].

Quantitative Differentiation of 6-Chloro-1,5-naphthyridin-2(1H)-one: Synthesis, Purity, and Physicochemical Benchmarks


Synthetic Yield Benchmark for Chloronaphthyridinone Core Construction

The synthesis of chlorinated naphthyridinones, including the 6-chloro-1,5-naphthyridin-2(1H)-one scaffold, has been demonstrated with specific, reproducible yields using standard Vilsmeier-Haack and chlorination conditions. This provides a baseline for in-house synthetic planning and cost-of-goods assessment [1].

Synthetic Methodology Heterocyclic Chemistry Process Development

Commercially Available Purity: A Comparative Vendor Analysis

When procuring 6-chloro-1,5-naphthyridin-2(1H)-one, purity varies across commercial suppliers. Leyan provides this compound at 97% purity , while Biomart offers a 98% purity grade . AKSci lists a minimum purity specification of 95% . This range allows researchers to select a vendor based on their specific tolerance for impurities in downstream applications (e.g., biological assays vs. synthetic intermediate).

Chemical Procurement Quality Control Vendor Comparison

Lipophilicity Modulation via Chloro Substitution: A Class-Level Physicochemical Comparison

The lipophilicity of chloro-substituted naphthyridinones is significantly increased compared to their non-halogenated counterparts. For the closely related regioisomer 6-Chloro-1,8-naphthyridin-2(1H)-one, the calculated LogP is 1.5765 [1]. While this is not a direct measurement for 6-chloro-1,5-naphthyridin-2(1H)-one, it serves as a strong class-level inference for the impact of the chloro substituent on the 1,5-naphthyridinone core, which is expected to similarly elevate LogP relative to the parent 1,5-naphthyridin-2(1H)-one.

Physicochemical Properties Drug Design ADME

In Vitro Antibacterial Potency of a Fluoro-Analog Establishes Class-Level Activity Benchmark

Within the class of 1,5-naphthyridin-2-one-based bacterial topoisomerase inhibitors (NBTIs), the 7-fluoro-1-cyanomethyl analog (AM-8888) demonstrates potent, broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.016 to 4 μg/mL against a panel of clinically relevant strains [1]. This data provides a class-level benchmark for the potential activity that could be achieved with further optimization of the 6-chloro-1,5-naphthyridin-2(1H)-one scaffold.

Antibacterial Topoisomerase Inhibitor MIC

Storage Condition Requirements: A Practical Procurement Consideration

For long-term storage and to maintain compound integrity, vendor recommendations specify that 6-chloro-1,5-naphthyridin-2(1H)-one should be stored at 2-8°C in a cool, dry place . This is a standard, but critical, specification for laboratory inventory management and ensures the compound's stability over time.

Chemical Storage Stability Procurement

High-Value Application Scenarios for 6-Chloro-1,5-naphthyridin-2(1H)-one Based on Differential Evidence


Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The presence of the chloro substituent at the 6-position makes 6-chloro-1,5-naphthyridin-2(1H)-one an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies in medicinal chemistry programs [1]. The commercially available purities (95-98%) are sufficient for this purpose, and the established synthetic yields for related chloronaphthyridinones (61-66%) provide a cost baseline for larger-scale library production [2].

Lead Optimization in Antibacterial Drug Discovery

Based on the demonstrated class-level antibacterial activity of 1,5-naphthyridin-2-one derivatives (e.g., MIC 0.016-4 μg/mL for the fluoro-analog AM-8888), 6-chloro-1,5-naphthyridin-2(1H)-one serves as a versatile core scaffold for the design and synthesis of novel bacterial topoisomerase inhibitors (NBTIs) [3]. The chloro group can be strategically replaced or retained to modulate lipophilicity (predicted LogP ~1.5) and target binding, allowing medicinal chemists to fine-tune potency, spectrum, and pharmacokinetic properties.

Physicochemical Property Optimization in Kinase Inhibitor Programs

The 6-chloro substitution offers a valuable tool for modulating lipophilicity and electronic properties within kinase inhibitor programs. The increased LogP (~1.5765 for the 1,8-regioisomer) compared to non-halogenated naphthyridinones can improve membrane permeability and target engagement for intracellular kinases [4]. Furthermore, the chlorine atom can engage in halogen bonding with kinase hinge regions or hydrophobic back pockets, providing a potential avenue for enhancing potency and selectivity, as seen in numerous naphthyridinone-based kinase inhibitor patents [5].

Quality Control and Analytical Method Development

The varying commercial purities (95-98%) and specific storage requirements (2-8°C) necessitate robust analytical methods for identity and purity assessment . This compound is suitable for developing and validating HPLC, LC-MS, and NMR protocols for quality control in both academic and industrial settings. Its well-defined structure (MW 180.59 g/mol, C8H5ClN2O) and availability make it a practical standard for calibrating analytical instrumentation used in naphthyridine-focused research.

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